molecular formula C10H9F3 B1313986 3-[(2-Trifluoromethyl)phenyl]-1-propene CAS No. 62826-30-6

3-[(2-Trifluoromethyl)phenyl]-1-propene

Cat. No. B1313986
CAS RN: 62826-30-6
M. Wt: 186.17 g/mol
InChI Key: ZRIGNZQCLVRNQH-UHFFFAOYSA-N
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Description

“3-[(2-Trifluoromethyl)phenyl]-1-propene” is an organic compound that contains a propene group attached to a phenyl group, which is further substituted with a trifluoromethyl group . The trifluoromethyl group is a common substituent in organic chemistry due to its ability to influence the chemical behavior of the molecule .


Synthesis Analysis

The synthesis of “3-[(2-Trifluoromethyl)phenyl]-1-propene” and similar compounds often involves the use of trifluoromethylphenyl groups as key structural ingredients . These groups can be introduced into the molecule through various synthetic methods, including direct fluorination and building-block methods .


Molecular Structure Analysis

The molecular structure of “3-[(2-Trifluoromethyl)phenyl]-1-propene” includes a propene group attached to a phenyl ring, which is further substituted with a trifluoromethyl group . The presence of the trifluoromethyl group can significantly influence the molecule’s physical and chemical properties .

Scientific Research Applications

1. Application in Organic Light-Emitting Diodes

  • Summary of Application : Diaryl-substituted anthracene derivatives containing 3- (trifluoromethyl)phenyl groups were synthesized and characterized for use in OLEDs . These compounds possess high thermal stability and proper frontier-energy levels, making them suitable as host materials for blue OLEDs .
  • Methods of Application : The electroluminescent (EL) emission maximum of the three N, N -diphenylamino phenyl vinyl biphenyl (DPAVBi)-doped (8 wt %) devices for compounds was exhibited at 488 nm (for 1) and 512 nm (for 2 and 3) .
  • Results or Outcomes : Among the tested devices, the one based on compound 1 displayed the highest device performances in terms of brightness (Lmax = 2153.5 cd·m −2), current efficiency (2.1 cd·A −1), and external quantum efficiency (0.8%), compared to the 2 - and 3 -based devices .

2. Application in the Synthesis of Cinacalcet HCl

  • Summary of Application : An improved method for the synthesis of 3- (3-trifluoromethylphenyl)propanal, a key intermediate for the preparation of Cinacalcet HCl, is described .
  • Methods of Application : The protocol required a Mizoroki–Heck cross-coupling reaction between 1-bromo-3- (trifluoromethyl)benzene and acroleine diethyl acetal, catalyzed by Pd (OAc) 2 in the presence of nBu 4 NOAc (tetrabutylammonium acetate), followed by the hydrogenation reaction of the crude mixture of products in a cascade process .
  • Results or Outcomes : The obtained mixture of 1- (3,3-diethoxypropyl)-3- (trifluoromethyl)benzene, impure for ethyl 3- (3-trifluoromethylphenyl) propanoate, was finally treated, under mild conditions, with potassium diisobutyl- tert -butoxyaluminum hydride (PDBBA) to obtain after hydrolysis 3- (3-trifluoromethylphenyl)propanal, in an excellent overall yield and very high purity .

3. Application in H-bond Catalysts

  • Summary of Application : The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts .

4. Application in Suzuki-Coupling Reactions

  • Summary of Application : 2-(Trifluoromethyl)phenylboronic acid can be used as a reactant in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .

5. Application in the Production of Polyimides

  • Summary of Application : Sulfur-rich polyimides containing bis(3-(trifluoromethyl)phenyl) groups are synthesized .
  • Results or Outcomes : All of the polyimides showed excellent high tensile strength in the range of 57 ± 7 MPa to 98 ± 17 MPa and high Young’s modulus up to 3.7 ± 0.2 GPa .

6. Application in Promoting Organic Transformations

  • Summary of Application : The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts .

7. Application in Suzuki-Coupling Reactions

  • Summary of Application : 2-(Trifluoromethyl)phenylboronic acid can be used as a reactant in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .

8. Application in the Production of Polyimides

  • Summary of Application : Sulfur-rich polyimides containing bis(3-(trifluoromethyl)phenyl) groups are synthesized .
  • Results or Outcomes : All of the polyimides showed excellent high tensile strength in the range of 57 ± 7 MPa to 98 ± 17 MPa and high Young’s modulus up to 3.7 ± 0.2 GPa .

Future Directions

The future directions for “3-[(2-Trifluoromethyl)phenyl]-1-propene” and similar compounds could involve their use in the development of new agrochemical and pharmaceutical compounds . The unique properties of the trifluoromethyl group make it a valuable structural ingredient in these fields .

properties

IUPAC Name

1-prop-2-enyl-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3/c1-2-5-8-6-3-4-7-9(8)10(11,12)13/h2-4,6-7H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRIGNZQCLVRNQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90496817
Record name 1-(Prop-2-en-1-yl)-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90496817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Trifluoromethyl)phenyl]-1-propene

CAS RN

62826-30-6
Record name 1-(Prop-2-en-1-yl)-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90496817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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